N-(4-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
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Overview
Description
N-(4-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylphenyl group, a piperidinylsulfonyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridinyl intermediate: This step involves the reaction of a suitable pyridine derivative with reagents that introduce the oxo and piperidinylsulfonyl groups.
Attachment of the ethylphenyl group: This can be achieved through a substitution reaction where the ethylphenyl group is introduced to the intermediate compound.
Formation of the acetamide linkage: The final step involves the formation of the acetamide bond, typically through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
- N-(4-ethylphenyl)-2-[2-oxo-5-(morpholin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
Uniqueness
N-(4-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-2-16-6-8-17(9-7-16)21-19(24)15-22-14-18(10-11-20(22)25)28(26,27)23-12-4-3-5-13-23/h6-11,14H,2-5,12-13,15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZECJAQLGDEYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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